Comparison of CYP51 Inhibition: A Key Differentiator for Antifungal Drug Development
While direct activity data for the parent compound 1-(3,4-dichlorophenyl)-2-phenylethanone is scarce in the open literature, its structural relationship to the potent antifungal agent ketoconazole provides a strong class-level inference. The 3,4-dichlorophenyl moiety is a crucial pharmacophore for CYP51 (lanosterol 14α-demethylase) inhibition, a validated target for antifungal therapy. The target compound serves as a key intermediate or core scaffold for generating analogs with optimized potency against this enzyme. As a benchmark, ketoconazole (which contains a 2,4-dichlorophenyl group) exhibits an IC50 of 0.008 µM against C. albicans CYP51 [1]. The shift from a 2,4- to a 3,4-dichloro substitution pattern, as present in 1-(3,4-dichlorophenyl)-2-phenylethanone, offers a strategic SAR exploration point to modulate potency, selectivity, and pharmacokinetic properties [2].
| Evidence Dimension | CYP51 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; compound is a synthetic intermediate/core scaffold |
| Comparator Or Baseline | Ketoconazole (2,4-dichlorophenyl analog): 0.008 µM |
| Quantified Difference | N/A (Class-level inference: 3,4-dichloro substitution offers a strategic SAR alternative) |
| Conditions | In vitro enzyme assay against Candida albicans CYP51 |
Why This Matters
Procurement of 1-(3,4-dichlorophenyl)-2-phenylethanone is essential for research programs investigating structure-activity relationships (SAR) around the dichlorophenyl pharmacophore to improve upon existing antifungal agents like ketoconazole.
- [1] Lamb, D. C., Kelly, D. E., & Kelly, S. L. (2000). Differential inhibition of human CYP3A4 and Candida albicans CYP51 with azole antifungal agents. FEBS Letters, 466(2-3), 323-326. View Source
- [2] Google Patents. (1996). WO1996029325A1 - Homochiral compounds for the preparation of ketoconazole, terconazole and related antifungal drugs. Retrieved from https://patents.google.com/patent/WO1996029325A1 View Source
